molecular formula C19H26N6O2 B2409943 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2199187-43-2

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No. B2409943
CAS RN: 2199187-43-2
M. Wt: 370.457
InChI Key: JDNHXYJXBQDEIN-UHFFFAOYSA-N
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Description

The compound “4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide” is a derivative of 1,2,4-triazolo[4,3-b]pyridazine . It’s part of a class of compounds known as heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves primarily four routes . One of these routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered pyridazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Scientific Research Applications

Synthesis of N,S-Containing Heterocycles

The Mannich reaction involving derivatives similar to the specified compound has been used in the synthesis of N,S-containing heterocycles, demonstrating the utility of such molecules in developing novel heterocyclic compounds with potential pharmacological activities. For example, the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides from piperidinium derivatives indicates the compound's potential in the synthesis of complex heterocyclic systems (Dotsenko, Krivokolysko, & Litvinov, 2012).

Inhibitors with Antihistaminic Activity

Compounds containing triazolo and pyridazine moieties, similar to the target molecule, have been synthesized and evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration. This suggests potential applications in developing new therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-Diabetic Drug Development

The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for Dipeptidyl peptidase-4 (DPP-4) inhibition suggest applications in developing anti-diabetic medications. These compounds demonstrate potential in treating diabetes through inhibition of DPP-4, highlighting the importance of structural features similar to those in the queried compound (Bindu, Vijayalakshmi, & Manikandan, 2019).

Analgesic and Antiparkinsonian Activities

Research on substituted pyridine derivatives from similar synthesis pathways indicates potential analgesic and antiparkinsonian activities. This area of research shows the compound's structural elements may contribute to developing new treatments for pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Insecticidal Agents

The development of bioactive sulfonamide thiazole derivatives as potential insecticidal agents against cotton leafworm indicates the relevance of similar compounds in agricultural and pest control research. This suggests that the queried compound could be a precursor or model for designing new insecticidal agents (Soliman et al., 2020).

properties

IUPAC Name

4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c26-19(20-15-7-11-27-12-8-15)24-9-5-14(6-10-24)18-22-21-17-4-3-16(13-1-2-13)23-25(17)18/h3-4,13-15H,1-2,5-12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNHXYJXBQDEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)NC5CCOCC5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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